

Boc-D-4-aminomethylphe(Boc) chemical structure and properties

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Compound of Interest

Compound Name: Boc-D-4-aminomethylphe(Boc)

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An In-depth Technical Guide to Boc-D-4-aminomethylphe(Boc)

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **Boc-D-4-aminomethylphe(Boc)**, a di-protected amino acid derivative of significant interest to researchers and professionals in the field of drug development and peptide chemistry. This document outlines detailed experimental protocols and summarizes key quantitative data to facilitate its application in research and synthesis.

Chemical Structure and Overview

Boc-D-4-aminomethylphe(Boc), systematically named N-(tert-butoxycarbonyl)-D-4-((tert-butoxycarbonylamino)methyl)phenylalanine, is a derivative of the non-proteinogenic amino acid D-4-aminomethylphenylalanine. It features two tert-butoxycarbonyl (Boc) protecting groups. One Boc group protects the α -amino group of the D-phenylalanine backbone, while the second Boc group protects the amino functionality of the 4-aminomethyl substituent on the phenyl ring. This di-protection strategy is crucial in peptide synthesis to prevent unwanted side reactions and to ensure the selective formation of peptide bonds.

The presence of the aminomethylphenylalanine core offers a unique structural motif for designing peptidomimetics and other bioactive molecules. The D-configuration of the α -carbon can impart increased enzymatic stability to peptides incorporating this amino acid.



Physicochemical and Structural Properties

Quantitative data for **Boc-D-4-aminomethylphe(Boc)** is not readily available in public databases. However, properties can be estimated based on structurally similar compounds such as Boc-4-Amino-D-phenylalanine. The following table summarizes key properties, with the understanding that these are approximations for the di-Boc protected compound.

Property	Value	Source/Notes
Molecular Formula	C19H28N2O6	Calculated
Molecular Weight	380.44 g/mol	Calculated
Appearance	Expected to be a white to off-white solid	Based on similar protected amino acids[1]
Melting Point	130-132°C	For Boc-4-Amino-D- phenylalanine[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	For Boc-4-Amino-D- phenylalanine[1]
рКа	~3.74 (Carboxylic Acid)	Predicted for Boc-4-Amino-D-phenylalanine[1]

Synthesis and Experimental Protocols

The synthesis of **Boc-D-4-aminomethylphe(Boc)** involves the protection of the two amino groups of D-4-aminomethylphenylalanine using di-tert-butyl dicarbonate (Boc₂O). Below are general experimental protocols for the N-Boc protection of amines that can be adapted for this synthesis.

General Protocol for N-Boc Protection

This protocol describes a standard method for the introduction of a Boc protecting group onto an amine functionality.[2]

Materials:



- D-4-aminomethylphenylalanine
- Di-tert-butyl dicarbonate (Boc₂O) (2-3 equivalents)
- Base (e.g., Sodium Bicarbonate, Triethylamine, or Sodium Hydroxide) (1-1.5 equivalents)
- Solvent (e.g., Water, Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Chloroform and Water)

Procedure:

- Dissolve the starting amine, D-4-aminomethylphenylalanine, in the chosen solvent system.
- Add the base to the solution.
- Add 2-3 equivalents of Boc₂O to the reaction mixture.
- Stir the reaction at room temperature or with moderate heating (e.g., 40°C).
- Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, guench the reaction by diluting with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel if necessary.

Catalyst-Free N-Boc Protection in an Aqueous System

An environmentally friendly alternative for N-Boc protection can be performed under catalystfree conditions in a water-acetone mixture.[3]

Materials:

D-4-aminomethylphenylalanine



- Di-tert-butyl dicarbonate (Boc₂O)
- Distilled Water
- Acetone
- Dichloromethane

Procedure:

- In a round-bottom flask, add the amine (1 mmol) to a mixture of distilled water (9.5 mL) and acetone (0.5 mL).
- Stir the mixture at room temperature for a few minutes to dissolve the amine.
- Add Boc₂O to the mixture.
- Add dichloromethane (5 mL) and stir the biphasic mixture vigorously.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, separate the organic layer.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the residue by column chromatography on silica gel (e.g., using a CH₂Cl₂/MeOH gradient) to afford the pure N-Boc protected product.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the synthesis and purification of **Boc-D-4-aminomethylphe(Boc)**.





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Caption: Generalized workflow for the synthesis of **Boc-D-4-aminomethylphe(Boc)**.

Applications in Drug Development and Peptide Synthesis

Boc-D-4-aminomethylphe(Boc) is a valuable building block for the synthesis of modified peptides and peptidomimetics. The Boc protecting groups can be selectively removed under acidic conditions, allowing for the stepwise elongation of a peptide chain. The D-configuration enhances resistance to proteolytic degradation, a desirable property for therapeutic peptides. The aminomethylphenylalanine side chain can be further functionalized to introduce specific pharmacophores or to create constrained cyclic peptides with improved biological activity and selectivity.

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